An In-Depth Technical Guide to H-D-Ser(Bzl)-OH.HCl: A Cornerstone for Advanced Peptide Synthesis
An In-Depth Technical Guide to H-D-Ser(Bzl)-OH.HCl: A Cornerstone for Advanced Peptide Synthesis
This guide provides a comprehensive technical overview of O-Benzyl-D-serine hydrochloride (H-D-Ser(Bzl)-OH.HCl), a critical protected amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into its core chemical properties, structure, strategic applications, and the analytical methodologies required for its successful implementation in complex synthetic workflows.
Core Chemical Identity and Physicochemical Properties
H-D-Ser(Bzl)-OH.HCl is the hydrochloride salt of the D-enantiomer of serine, where the side-chain hydroxyl group is protected as a benzyl ether. This protection is fundamental to its utility, preventing unwanted side reactions during peptide synthesis.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-3-(phenylmethoxy)propanoic acid;hydrochloride | [1] |
| Synonyms | O-Benzyl-D-serine hydrochloride, H-D-Ser(OBzl)-OH HCl | [1] |
| Molecular Formula | C₁₀H₁₄ClNO₃ | [1] |
| Molecular Weight | 231.67 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 169-174 °C (for the related D-serine benzyl ester hydrochloride) | [] |
| Solubility | Soluble in water (may require ultrasonication) | [2] |
Molecular Structure and Stereochemistry
The structure of H-D-Ser(Bzl)-OH.HCl is defined by a chiral center at the alpha-carbon, the D-configuration of which is crucial for the synthesis of peptides with specific biological activities. The key functional groups are the protonated amine (as a hydrochloride salt), the carboxylic acid, and the benzyl ether on the side chain.
Caption: 2D representation of H-D-Ser(Bzl)-OH.HCl highlighting the key functional groups and the D-stereochemistry at the alpha-carbon.
The Benzyl Protecting Group: A Strategic Choice in Peptide Synthesis
The benzyl (Bzl) group is a cornerstone of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS).[4][5] Its selection is a deliberate choice rooted in its chemical stability and selective lability.
Key Advantages:
-
Acid Stability: The benzyl ether is stable to the moderately acidic conditions (e.g., trifluoroacetic acid, TFA) used for the cleavage of the Nα-Boc group during the stepwise elongation of the peptide chain.[4]
-
Selective Removal: The Bzl group is typically removed during the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][7]
-
Alternative Deprotection: For sensitive peptides, catalytic hydrogenolysis offers a milder deprotection method, yielding the free hydroxyl group and toluene as a byproduct.[6][8]
Caption: Logical workflow of Boc/Bzl solid-phase peptide synthesis (SPPS), illustrating the stability of the benzyl protecting group during chain elongation and its removal during the final cleavage step.
Synthesis and Purification
The synthesis of H-D-Ser(Bzl)-OH.HCl typically involves the benzylation of the hydroxyl group of a suitably N-protected D-serine derivative, followed by the deprotection of the N-terminal group and salt formation. While specific patented methods exist for related compounds, a general laboratory-scale synthesis can be conceptualized.[9]
Illustrative Synthetic Protocol:
-
N-Protection of D-Serine: D-serine is first protected at the N-terminus, for example, with a Boc group, to yield Boc-D-Ser-OH.
-
Benzylation of the Side Chain: The hydroxyl group of Boc-D-Ser-OH is then benzylated using benzyl bromide (BnBr) in the presence of a suitable base (e.g., sodium hydride) in an inert solvent like THF.
-
N-Deprotection and Salt Formation: The Boc group is removed with an acid such as HCl in an organic solvent (e.g., dioxane or diethyl ether). This step simultaneously deprotects the amine and forms the hydrochloride salt.
-
Crystallization and Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure H-D-Ser(Bzl)-OH.HCl.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of H-D-Ser(Bzl)-OH.HCl before its use in peptide synthesis.
| Analytical Technique | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >98%). Chiral HPLC can be used to confirm enantiomeric purity. |
| ¹H NMR Spectroscopy | Characteristic peaks corresponding to the aromatic protons of the benzyl group (δ ≈ 7.3 ppm), the benzylic CH₂ (δ ≈ 4.5 ppm), and the α- and β-protons of the serine backbone. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 196.09. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic absorptions for the N-H stretches of the ammonium salt, the C=O stretch of the carboxylic acid, and the C-O-C stretch of the benzyl ether. |
| Optical Rotation | A specific rotation value confirming the D-configuration. |
A variety of chromatographic and spectroscopic methods are employed for the analysis of protected amino acids.[10] HPLC is particularly powerful for assessing purity.[11] For absolute quantification and compositional verification after synthesis, amino acid analysis (AAA) is the gold standard, although this requires hydrolysis of the final peptide.[][13]
Applications in Drug Development and Research
H-D-Ser(Bzl)-OH.HCl is a valuable building block in the synthesis of a wide range of biologically active peptides.[14] The incorporation of D-amino acids can confer resistance to enzymatic degradation, leading to peptides with improved pharmacokinetic profiles.
Notable applications include:
-
Synthesis of Peptide Hormones and Analogs: Used in the synthesis of analogs of hormones like somatostatin and gonadotropin-releasing hormone (GnRH) to enhance stability and activity.[15]
-
Development of Therapeutic Peptides: A key component in the synthesis of peptide-based drugs for various therapeutic areas, including oncology and metabolic diseases.[16]
-
Neuropharmacology Research: The D-serine scaffold is of interest in neuroscience, and its derivatives are used to create probes and potential therapeutics targeting receptors like the NMDA receptor.[][17]
Handling and Storage
H-D-Ser(Bzl)-OH.HCl should be handled in a well-ventilated area, using appropriate personal protective equipment. It is typically stored in a cool, dry place, often at temperatures between 2-8 °C, to ensure long-term stability.[]
References
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Aapptec Peptides. Boc-Ser(Bzl)-OH [23680-31-1]. [Link]
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PubChem. H-Ser(Bzl)-OH.HCl | C10H14ClNO3 | CID 66820496. National Institutes of Health. [Link]
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Aapptec Peptides. H-D-Ser(Bzl)-OH HCl, O-Benzyl-D-serine hydrochloride salt. [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
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PubChem. H-D-Ser(Bzl)-OH.HCl | C10H14ClNO3 | CID 53229898. National Institutes of Health. [Link]
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PubChem. D-Serine benzyl ester hydrochloride | C10H14ClNO3 | CID 11776084. National Institutes of Health. [Link]
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Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society. [Link]
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Agilent Technologies. Amino Acid Analysis. [Link]
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PubMed. Amino acid analysis. [Link]
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Fields, G. B. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
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ScenTree. Dihydroeugenol (CAS N° 2785-87-7). [Link]
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Mutter, M., & Beyermann, M. (2013). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000187). [Link]
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Ghasemzadeh, A., et al. (2019). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Brieflands. [Link]
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Pennington, M. W. (1994). HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy. In Peptide synthesis protocols (pp. 41-62). Humana Press. [Link]
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PubChem. 4-Propylguaiacol | C10H14O2 | CID 17739. National Institutes of Health. [Link]
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Jafari, S., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Pharmaceutics. [Link]
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